6,13-Dihydropentacene;pentacene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

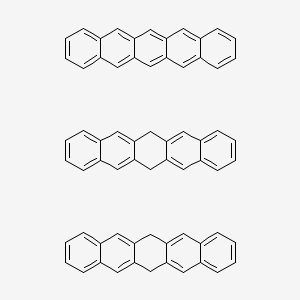

6,13-Dihydropentacene and pentacene are organic compounds belonging to the acene family, characterized by their linear arrangement of benzene rings. Pentacene, in particular, is a benchmark organic semiconductor widely used in thin-film organic electronic devices due to its π-conjugated electronic structure, relatively low HOMO-LUMO gap, and high charge carrier mobility . It is a deep blue, crystalline material with high reactivity and limited solubility in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pentacene can be achieved through several routes, including the reduction of 6,13-dihydro-6,13-dihydroxypentacene. One efficient method involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in an appropriate solvent such as dimethylformamide (DMF) or acetone . This method is fast, simple, and yields high purity pentacene in excellent yield (≥90%) under mild conditions .

Another method involves the transfer dehydrogenation of 6,13-dihydropentacene using phenanthraquinone and nitrobenzene . This method was first accomplished by Clar in 1929 and involves successive Friedel-Craft acylations of m-xylene using benzoyl chloride, followed by heating in the presence of copper to transform the diketone to 6,13-dihydropentacene .

Industrial Production Methods: Industrial production of pentacene typically involves the vapor transport of commercially available pentacene powder, resulting in the condensation of dark-blue crystals of pentacene . During this process, crystals of 6,13-pentacenequinone and 6,13-dihydropentacene-pentacene cocrystals can also be obtained .

Analyse Chemischer Reaktionen

Types of Reactions: Pentacene undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions. The hydrogenation of pentacene is particularly notable, as it leads to the formation of 6,13-dihydropentacene and other hydrogenated species .

Common Reagents and Conditions: Common reagents used in the hydrogenation of pentacene include hydrogen gas and metal catalysts such as palladium or platinum . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Major Products: The major products formed from the hydrogenation of pentacene include 6,13-dihydropentacene and fully hydrogenated pentacene species . Oxidation reactions yield products such as pentacenequinone .

Wissenschaftliche Forschungsanwendungen

Pentacene and its derivatives have numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, pentacene is used as a model compound for studying π-conjugated systems and their electronic properties . In biology, pentacene derivatives are investigated for their potential use in organic field-effect transistors (OFETs) and other electronic devices .

In medicine, pentacene derivatives are explored for their potential use in drug delivery systems and as therapeutic agents . In industry, pentacene is widely used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Wirkmechanismus

The mechanism by which pentacene exerts its effects is primarily related to its π-conjugated electronic structure, which allows for efficient charge carrier mobility in solid-state films . The molecular targets and pathways involved include the interaction of pentacene molecules with each other and with the substrate in electronic devices, leading to the formation of conductive pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to pentacene include other acenes such as anthracene, tetracene, and hexacene . These compounds share a similar linear arrangement of benzene rings and exhibit comparable electronic properties .

Uniqueness of Pentacene: Pentacene is unique among acenes due to its relatively low HOMO-LUMO gap and high charge carrier mobility, making it the most common p-type organic semiconductor in OFET devices . Additionally, pentacene’s deep blue color and high reactivity distinguish it from other acenes .

Eigenschaften

CAS-Nummer |

478070-01-8 |

|---|---|

Molekularformel |

C66H46 |

Molekulargewicht |

839.1 g/mol |

IUPAC-Name |

6,13-dihydropentacene;pentacene |

InChI |

InChI=1S/2C22H16.C22H14/c3*1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h2*1-12H,13-14H2;1-14H |

InChI-Schlüssel |

NJTJNOXQSONMHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)

![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)

![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)